
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a psychoactive drug that is commonly used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of serotonin receptors.
Scientific Research Applications
Organic Synthesis and Drug Development
Compounds with structural features similar to (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride are utilized in the synthesis of complex molecules. For instance, they play a role in the development of novel ligands for NMDA receptor antagonists, showcasing their importance in neuroscience research and potential therapeutic applications (Moe et al., 1998).
Materials Science
In the domain of materials science, such compounds are integral in creating innovative materials with unique properties. For example, they contribute to the synthesis of polyimides with outstanding thermal stability and mechanical properties, beneficial for aerospace and electronics industries (Yin et al., 2005).
Catalysis
In catalysis, derivatives or structurally related compounds are used as catalysts or ligands in various chemical reactions. This is evident in the development of ruthenium(II) complexes for efficient transfer hydrogenation reactions, indicating their potential for greener and more efficient synthetic processes (Karabuğa et al., 2015).
Analytical Chemistry
Analytical applications are also notable, where such compounds serve as probes or standards in the development of analytical methodologies. This is crucial for the identification and quantification of pharmaceuticals and their impurities, ensuring drug safety and efficacy (El-Sherbiny et al., 2005).
properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMULNMOLNAGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

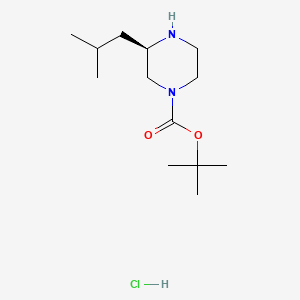
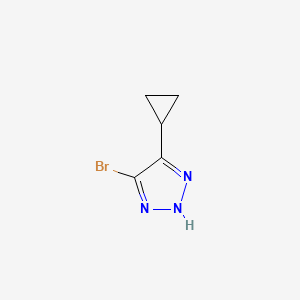

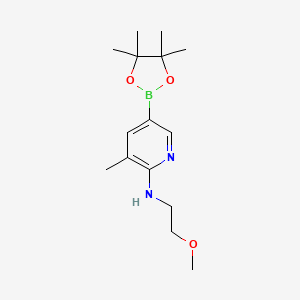
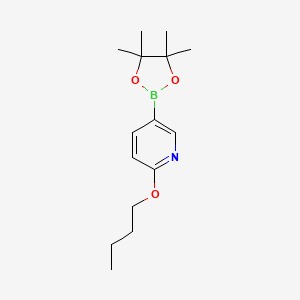
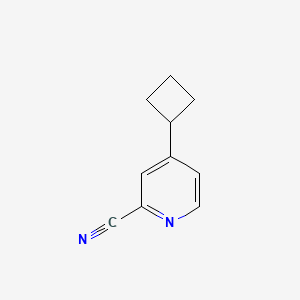
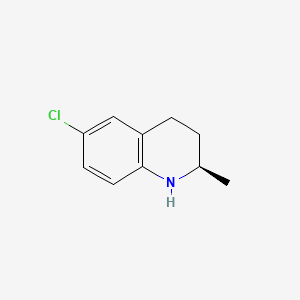
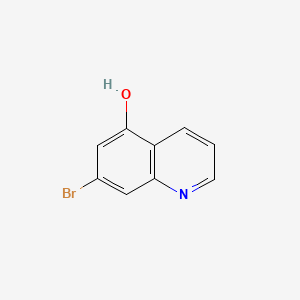
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
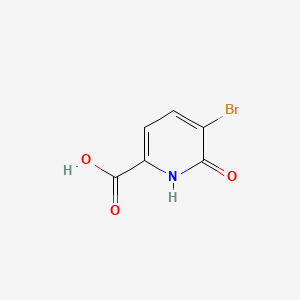
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
